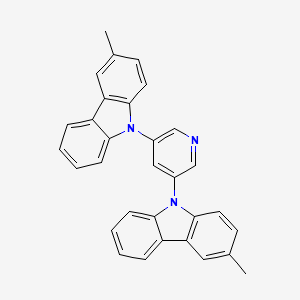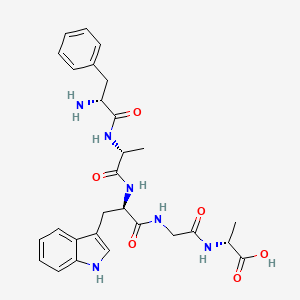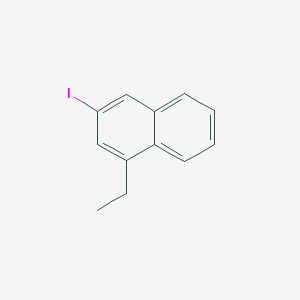![molecular formula C18H30N2O3 B12597261 4-[4-(tert-Butylamino)-1-(morpholin-4-yl)butyl]benzene-1,2-diol CAS No. 646520-38-9](/img/structure/B12597261.png)
4-[4-(tert-Butylamino)-1-(morpholin-4-yl)butyl]benzene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(tert-Butylamino)-1-(morpholin-4-yl)butyl]benzene-1,2-diol is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzene ring substituted with a tert-butylamino group, a morpholinyl group, and two hydroxyl groups. Its complex structure allows it to participate in a variety of chemical reactions, making it a valuable compound in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(tert-Butylamino)-1-(morpholin-4-yl)butyl]benzene-1,2-diol typically involves multiple steps. One common method starts with the preparation of the benzene ring, followed by the introduction of the tert-butylamino and morpholinyl groups through nucleophilic substitution reactions. The hydroxyl groups are then introduced via oxidation reactions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods may also incorporate advanced purification techniques such as chromatography and crystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-[4-(tert-Butylamino)-1-(morpholin-4-yl)butyl]benzene-1,2-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove oxygen functionalities.
Substitution: The tert-butylamino and morpholinyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield quinones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Aplicaciones Científicas De Investigación
4-[4-(tert-Butylamino)-1-(morpholin-4-yl)butyl]benzene-1,2-diol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[4-(tert-Butylamino)-1-(morpholin-4-yl)butyl]benzene-1,2-diol involves its interaction with specific molecular targets. The tert-butylamino and morpholinyl groups can interact with enzymes and receptors, modulating their activity. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[4-(tert-Butylamino)-1-(morpholin-4-yl)butyl]benzene-1,2-diol
- (2R)-1-(tert-Butylamino)-3-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}propan-2-ol
- 1-Bromo-4-tert-butylbenzene
Uniqueness
This compound is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound in both research and industrial applications.
Propiedades
Número CAS |
646520-38-9 |
|---|---|
Fórmula molecular |
C18H30N2O3 |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
4-[4-(tert-butylamino)-1-morpholin-4-ylbutyl]benzene-1,2-diol |
InChI |
InChI=1S/C18H30N2O3/c1-18(2,3)19-8-4-5-15(20-9-11-23-12-10-20)14-6-7-16(21)17(22)13-14/h6-7,13,15,19,21-22H,4-5,8-12H2,1-3H3 |
Clave InChI |
AWVUTCZFMQJLCY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NCCCC(C1=CC(=C(C=C1)O)O)N2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Thiophenesulfonamide, 5-chloro-N-[2-(1H-indol-3-yl)ethyl]-4-nitro-](/img/structure/B12597183.png)
![2,2-Dimethyl-4-[(prop-2-en-1-yl)oxy]but-3-enal](/img/structure/B12597188.png)

![4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethenyl]benzonitrile](/img/structure/B12597195.png)
![4-[2-tert-Butoxy(oxo)acetamido]benzoic acid](/img/structure/B12597206.png)

![N-Butyl-N'-[6-(but-3-yn-1-yl)-4-oxo-1,4-dihydropyrimidin-2-yl]urea](/img/structure/B12597218.png)
![1-{4-[(But-2-yn-1-yl)oxy]piperidine-1-sulfonyl}-5-(pyrimidin-2-yl)pentan-2-one](/img/structure/B12597221.png)


![3-chloro-4-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B12597249.png)


